molecular formula C11H17Cl2N3O B1413391 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride CAS No. 2108883-40-3

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Cat. No.: B1413391
CAS No.: 2108883-40-3
M. Wt: 278.18 g/mol
InChI Key: IODNFIJKTXYNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Development: This compound is used as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new drugs.

    Material Synthesis: It is employed in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological research to study its effects on different biological systems and pathways.

    Industrial Applications: It is utilized in various industrial processes, including the production of specialty chemicals and catalysts.

Mechanism of Action

The mechanism of action of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit comparable chemical properties.

    Pyridine carboxamide derivatives: Compounds with a pyridine carboxamide moiety also show similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of piperidine and pyridine carboxamide structures, which confer distinct properties and applications .

Properties

IUPAC Name

6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNFIJKTXYNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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